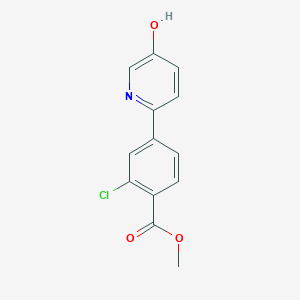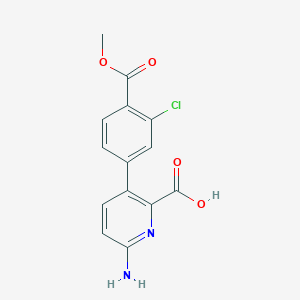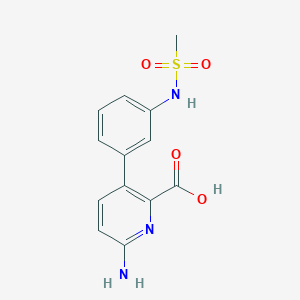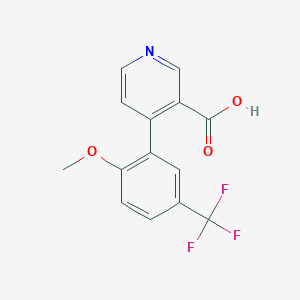
4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid (4-MTPN) is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. 4-MTPN has been found to possess a wide range of biochemical and physiological effects, and its molecular structure has been determined to be a nicotinic acid derivative.
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been studied for its potential applications in a variety of scientific research fields. It has been used as a tool for studying the structure and function of various proteins, including the nicotinic acetylcholine receptor and the serotonin transporter. 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has also been used to study the effects of drugs on the nervous system, and to investigate the role of nicotinic acid derivatives in the regulation of cellular processes.
Wirkmechanismus
The mechanism of action of 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% is not fully understood. It is believed to act as an agonist of the nicotinic acetylcholine receptor, and as an inhibitor of the serotonin transporter. It is believed that 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% binds to these receptors and transporters, resulting in an increase in neurotransmitter levels in the brain.
Biochemical and Physiological Effects
4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been found to possess a wide range of biochemical and physiological effects. It has been found to increase the release of neurotransmitters such as serotonin and dopamine, and to inhibit the reuptake of these neurotransmitters. In addition, 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been found to have anti-inflammatory, anti-oxidative, and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been found to be stable in a variety of laboratory conditions, and it has been found to be non-toxic to cells. However, 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has some limitations for use in laboratory experiments. It is a relatively weak agonist of the nicotinic acetylcholine receptor, and it is not selective for its target receptors.
Zukünftige Richtungen
There are several potential future directions for research on 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95%. One potential direction is to further investigate the biochemical and physiological effects of 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95%, and to explore its potential therapeutic applications. Another potential direction is to develop more selective and potent agonists of the nicotinic acetylcholine receptor. Additionally, further research could be done to develop novel methods of synthesizing 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95%, and to explore its potential applications in drug delivery and drug design.
Synthesemethoden
The synthesis of 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% is a multi-step process that begins with the reaction of 2,5-difluorobenzaldehyde with 2-methoxy-5-chlorobenzyl alcohol in the presence of 4-dimethylaminopyridine (DMAP) and acetic acid. This reaction yields a 2,5-difluorobenzyl alcohol, which is then reacted with 2-chloropyridine in the presence of triethylamine (TEA) and acetic anhydride to produce the desired 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% product.
Eigenschaften
IUPAC Name |
4-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c1-21-12-3-2-8(14(15,16)17)6-10(12)9-4-5-18-7-11(9)13(19)20/h2-7H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLPOZKAJBDNNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=C(C=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692777 |
Source


|
| Record name | 4-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid | |
CAS RN |
1261951-22-7 |
Source


|
| Record name | 4-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6415652.png)
![6-Amino-3-[4-(ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6415655.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6415657.png)
![2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-hydroxypyridine, 95%](/img/structure/B6415666.png)
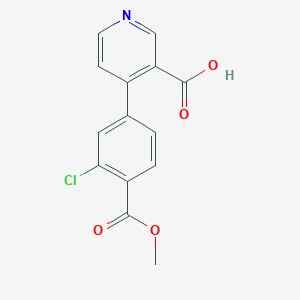
![6-Amino-3-[4-(ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6415676.png)
![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-hydroxypyridine, 95%](/img/structure/B6415679.png)
